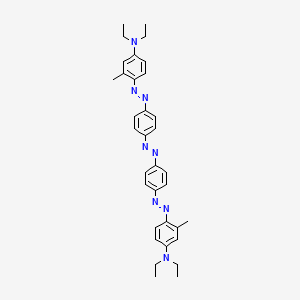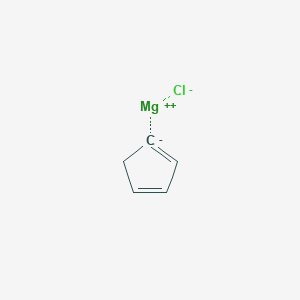
Magnesium;cyclopenta-1,3-diene;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;cyclopenta-1,3-diene;chloride is an organometallic compound that features a magnesium atom bonded to a cyclopenta-1,3-diene ligand and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;cyclopenta-1,3-diene;chloride typically involves the reaction of cyclopenta-1,3-diene with a magnesium source, such as magnesium chloride. One common method is the reaction of cyclopenta-1,3-diene with magnesium in the presence of a halogen source, such as chlorine gas, under controlled conditions. This reaction can be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified through distillation or recrystallization to obtain the desired compound in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;cyclopenta-1,3-diene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chloride ion can be substituted with other ligands, leading to the formation of different organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various organometallic complexes, magnesium oxide, and substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
Magnesium;cyclopenta-1,3-diene;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which magnesium;cyclopenta-1,3-diene;chloride exerts its effects involves the interaction of the magnesium atom with various molecular targets. The cyclopenta-1,3-diene ligand can participate in π-bonding interactions, while the chloride ion can act as a leaving group in substitution reactions. These interactions facilitate various chemical transformations and catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to magnesium;cyclopenta-1,3-diene;chloride include other organometallic complexes featuring cyclopentadiene ligands, such as:
Ferrocene: An iron-based compound with two cyclopentadienyl ligands.
Titanocene dichloride: A titanium-based compound with two cyclopentadienyl ligands and two chloride ions.
Zirconocene dichloride: A zirconium-based compound with two cyclopentadienyl ligands and two chloride ions.
Uniqueness
This compound is unique due to the presence of magnesium, which imparts distinct chemical properties compared to other transition metal-based cyclopentadienyl complexes
Propiedades
Fórmula molecular |
C5H5ClMg |
|---|---|
Peso molecular |
124.85 g/mol |
Nombre IUPAC |
magnesium;cyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C5H5.ClH.Mg/c1-2-4-5-3-1;;/h1-3H,4H2;1H;/q-1;;+2/p-1 |
Clave InChI |
AMPSSBHUSFIYCB-UHFFFAOYSA-M |
SMILES canónico |
C1C=CC=[C-]1.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


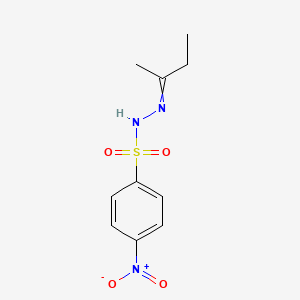
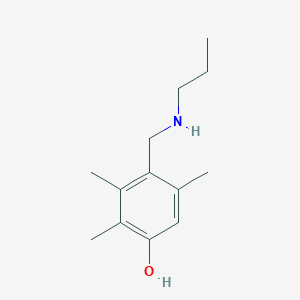
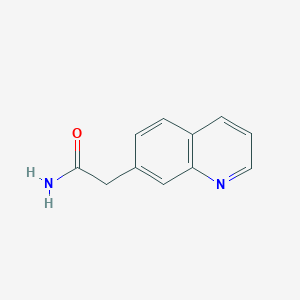
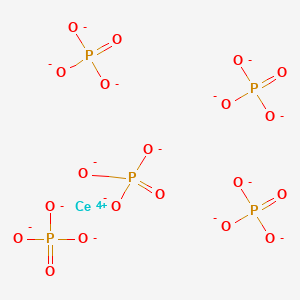
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)

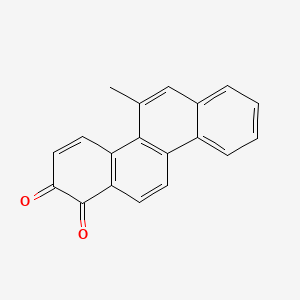
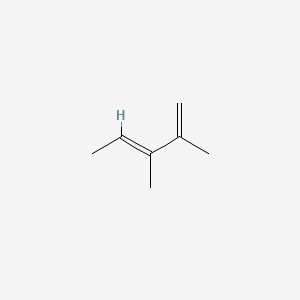
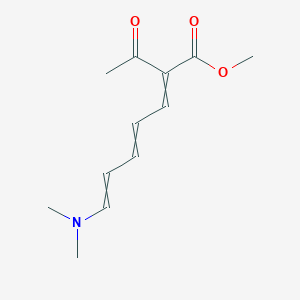
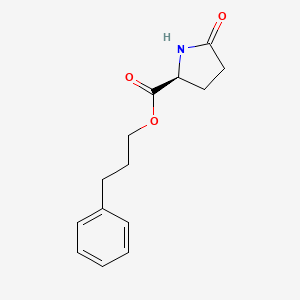
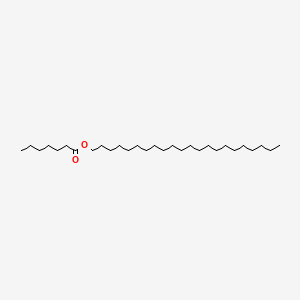
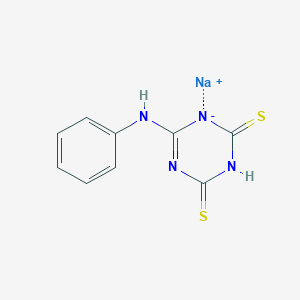
![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)
